molecular formula C5H3BrIN B1338975 2-Bromo-6-iodopyridine CAS No. 234111-08-1

2-Bromo-6-iodopyridine

Cat. No.: B1338975
CAS No.: 234111-08-1
M. Wt: 283.89 g/mol
InChI Key: KJOQMWRTNVBXEV-UHFFFAOYSA-N
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Description

2-Bromo-6-iodopyridine is an organic compound with the chemical formula C5H3BrIN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its dual halogenation, featuring both bromine and iodine atoms attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry .

Mechanism of Action

Target of Action

2-Bromo-6-iodopyridine is a chemical compound used in the synthesis of various pharmaceutical agents . .

Mode of Action

It is known to be employed in efficient one-pot synthesis of 7-azaindoles , which suggests that it may interact with its targets through a mechanism involving the formation of carbon-nitrogen bonds.

Biochemical Pathways

Given its use in the synthesis of 7-azaindoles , it may be involved in pathways related to the synthesis and function of these compounds.

Result of Action

Given its use in the synthesis of 7-azaindoles , it may contribute to the biological activities of these compounds, which include anti-HIV properties .

Biochemical Analysis

Biochemical Properties

2-Bromo-6-iodopyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a building block in the synthesis of more complex molecules. The compound interacts with various enzymes and proteins, facilitating the formation of carbon-nitrogen (C-N) bonds through catalytic processes. For instance, it has been employed in copper-catalyzed selective C-N bond formation reactions . These interactions are crucial for the development of new pharmaceuticals and other biologically active compounds.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins within cells, leading to changes in cellular function. For example, it has been used in studies involving the selective amination of pyridine derivatives, which can impact various cellular pathways . These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s halogen atoms (bromine and iodine) play a crucial role in its binding affinity and specificity. These interactions can lead to changes in gene expression and enzyme activity, which are fundamental to its biochemical properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be sensitive to light and air, which can affect its long-term stability . Studies have shown that the compound can maintain its activity over extended periods when stored under appropriate conditions, such as in an inert atmosphere and at low temperatures . These temporal effects are critical for its use in long-term biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and changes in cellular function. Studies have shown that the compound’s impact on animal models is dose-dependent, with specific thresholds for therapeutic and toxic effects . Understanding these dosage effects is essential for its potential use in drug development.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within biological systems. The compound can undergo metabolic reactions, such as halogenation and dehalogenation, which are mediated by specific enzymes . These metabolic pathways are crucial for understanding the compound’s bioavailability and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to specific cellular compartments, where it exerts its effects . These processes are essential for its bioactivity and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles or compartments within the cell, where it can modulate cellular functions. For example, it may localize to the nucleus or mitochondria, influencing gene expression and metabolic processes . Understanding its subcellular localization is vital for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-iodopyridine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2,6-dibromopyridine, selective iodination can be achieved using iodine and a suitable oxidizing agent . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, where this compound is formed by reacting 2-bromopyridine with an iodinating agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The process often requires the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually maintained at low temperatures to ensure selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions typically yield biaryl compounds, while substitution reactions can produce various substituted pyridines .

Comparison with Similar Compounds

  • 2-Bromo-4-iodopyridine
  • 2-Iodo-6-bromopyridine
  • 2,6-Dibromopyridine
  • 2,6-Diiodopyridine

Comparison: 2-Bromo-6-iodopyridine is unique due to its specific halogenation pattern, which provides distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of reactivity between the bromine and iodine atoms, making it versatile for various synthetic applications .

Properties

IUPAC Name

2-bromo-6-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrIN/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOQMWRTNVBXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462044
Record name 2-bromo-6-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234111-08-1
Record name 2-bromo-6-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-iodopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-bromo-6-iodopyridine in the synthesis of 6-ethynylbipyridine?

A: this compound serves as a crucial starting material in the synthesis of 6-ethynylbipyridine. [] It undergoes a Sonogashira coupling reaction with 2-methyl-3-butyn-2-ol, which replaces the iodine atom with the alkyne-containing group. This step is followed by a Stille coupling with 2-(trimethylstannanyl) pyridine and subsequent hydrolysis to finally yield 6-ethynylbipyridine.

Q2: Why is this synthetic route for 6-ethynylbipyridine considered advantageous?

A: The research paper highlights the "facile and inexpensive" nature of this synthetic route. [] This suggests that compared to alternative methods, this approach utilizes readily available and cost-effective reagents, potentially simplifying the synthesis and making it more accessible for research and development purposes.

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